Antifungal Potency vs. Carboxin
Class-level SAR data from the foundational oxathiin literature indicate that electron‑withdrawing chloro and electron‑donating methoxy substituents on the anilide ring each independently suppress antifungal activity relative to unsubstituted carboxin. Snel et al. (1970) reported that, across 13 oxathiin and thiazole derivatives tested against a panel of Basidiomycetes, electron‑withdrawing groups such as –Cl and –NO₂ on the aniline ring 'markedly reduce fungitoxicity' compared with the parent carboxin (ED₅₀ values for carboxin against Rhizoctonia solani: 0.5 µg/mL; against Ustilago maydis: 0.2 µg/mL) [1]. Hardison (1971) explicitly demonstrated that the non‑oxidized 3ʹ-chloro analog F861 and the 4ʹ-methoxy analog F934 both suffered 'serious reduction or loss of activity' against Puccinia striiformis, Ustilago striiformis, and Urocystis agropyri in Poa pratensis, whereas the unsubstituted dioxide (oxycarboxin) rated 'excellent on rust and good on stripe smut' [2]. The target compound bears both 3-Cl and 4-OCH₃ substituents simultaneously on the phenyl ring attached to the carboxamide nitrogen; its non‑oxidized sulfur further predicts antifungal activity lower than that of oxycarboxin and likely below carboxin. No direct ED₅₀ or EC₅₀ data for this specific compound were identified in the literature as of 2026 [3].
| Evidence Dimension | Antifungal ED₅₀ against Basidiomycete pathogens |
|---|---|
| Target Compound Data | No direct ED₅₀ available; predicted by SAR to exhibit attenuated or negligible SDHI fungicidal activity relative to unsubstituted carboxin. |
| Comparator Or Baseline | Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide): ED₅₀ 0.5 µg/mL (Rhizoctonia solani), ED₅₀ 0.2 µg/mL (Ustilago maydis). Oxycarboxin (4,4-dioxide of carboxin): ED₅₀ values not tabulated in the same study but qualitatively rated 'excellent' against Puccinia striiformis rust. |
| Quantified Difference | SAR-derived qualitative gradient: unsubstituted carboxin ≫ 3ʹ-chloro analog ≈ 4ʹ-methoxy analog > predicted 3ʹ-chloro-4ʹ-methoxy analog. Precise fold-change cannot be calculated without direct measurement. |
| Conditions | In vitro mycelial growth inhibition on agar; in planta systemic efficacy via soil application and root uptake in Poa pratensis (Hardison, 1971). |
Why This Matters
Procurement of this compound for antifungal screening should be predicated on the hypothesis that the 3-chloro-4-methoxy substitution pattern explores an SAR vector distinct from commercial SDHI fungicides rather than expecting agricultural-grade potency, thereby informing resource allocation in hit-to-lead campaigns.
- [1] Snel, M., von Schmeling, B., Edgington, L.V. Fungitoxicity and structure-activity relationships of some oxathiin and thiazole derivatives. Phytopathology, 1970, 60, 1164–1169. View Source
- [2] Hardison, J.R. Relationships of molecular structure of 1,4-oxathiin fungicides to chemotherapeutic activity against rust and smut fungi in grasses. Phytopathology, 1971, 61, 731–735. View Source
- [3] ZINC15 Database. ZINC000143409594: 'There is no known activity for this compound' per ChEMBL 20. View Source
